molecular formula C4H11N3 B1219514 1,3-Diethyltriazene CAS No. 63980-20-1

1,3-Diethyltriazene

Cat. No.: B1219514
CAS No.: 63980-20-1
M. Wt: 101.15 g/mol
InChI Key: LCHNLUYWGSDIDJ-UHFFFAOYSA-N
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Description

1,3-Diethyltriazene is a biochemical research compound that functions as an alkylating agent. Its primary research value lies in its use for studying DNA alkylation processes and genetic toxicology. Historical research contexts have involved its reactions with biological macromolecules, such as calf thymus DNA, to investigate the formation of DNA adducts and understand the mechanisms of mutagenesis . This makes it a compound of interest in foundational studies on genetic damage and chemical carcinogenesis. The mechanism of action for this compound is characterized by its ability to transfer ethyl groups to nucleophilic sites on DNA, particularly to guanine bases. This alkylation can lead to base mispairing and point mutations, providing a valuable tool for researchers modeling genetic alterations in experimental settings. This product is strictly labeled For Research Use Only (RUO) and is not intended for any diagnostic, therapeutic, or clinical applications, including in humans or animals . It is the responsibility of the purchasing institution to ensure safe handling and compliance with all applicable local and national regulations for the use and disposal of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63980-20-1

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

N-(ethyldiazenyl)ethanamine

InChI

InChI=1S/C4H11N3/c1-3-5-7-6-4-2/h3-4H2,1-2H3,(H,5,6)

InChI Key

LCHNLUYWGSDIDJ-UHFFFAOYSA-N

SMILES

CCNN=NCC

Canonical SMILES

CCNN=NCC

Other CAS No.

63980-20-1

Synonyms

1,3-diethyltriazene

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Diethyltriazene and Its Analogues

Classic Approaches to Triazene (B1217601) Synthesis

Historically, triazene synthesis relied on fundamental organic reactions that established the core N-N-N linkage.

Diazotization and Amine Coupling Reactions

One of the most established methods for triazene synthesis involves the diazotization of primary aromatic amines, followed by coupling with primary or secondary amines wikipedia.orgthieme-connect.densf.gov. This process typically begins with the conversion of an amine to a diazonium salt using nitrous acid or a related reagent. The highly reactive diazonium salt then undergoes nucleophilic attack by a secondary amine, forming the triazene. For instance, the reaction of arenediazonium ions with secondary amines in aqueous solution or other solvents yields 3,3-dialkyl-1-aryltriazenes thieme-connect.de. These reactions are generally carried out under mild conditions, often in the presence of a base such as sodium acetate (B1210297), sodium carbonate, or sodium bicarbonate, to neutralize the acid generated during the process wikipedia.org.

A variation of this method involves the use of dry arenediazonium o-benzenedisulfonimides, which can be prepared from weakly basic aromatic amines. These intermediates react with secondary amines like dimethylamine (B145610) or diethylamine (B46881) to produce 1-aryl-3,3-dialkyltriazenes in high yields, often exceeding 90% researchgate.netthieme-connect.com. This approach offers the advantage of recovering and reusing the o-benzenedisulfonimide (B1365397) reagent researchgate.net.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents have also played a role in triazene synthesis. One pathway involves the reaction of organometallic species with azides, followed by trapping of the resulting triazenyl anion with electrophiles google.comnih.govgoogle.comresearchgate.net. While this method is recognized, it is often considered to have limited synthetic utility compared to other approaches google.comnih.govgoogle.com.

Another organometallic route involves the reaction of nitrous oxide (N₂O) with lithium amides and Grignard reagents. This method has proven effective for accessing triazenes with alkynyl or alkenyl substituents at the 1-position, which are challenging to prepare via conventional methods sci-hub.seepfl.ch. For example, the reaction of lithium dialkyl amides with nitrous oxide, when mixed with vinyl Grignard reagents, can form vinyl triazenes in good yields epfl.ch.

Contemporary and Optimized Synthetic Routes for 1,3-Diethyltriazene

Modern synthetic chemistry has focused on improving yields, efficiency, and the ability to introduce specific functionalities into triazene structures.

High-Yielding Preparations of Dialkyltriazenes

Significant efforts have been directed towards developing high-yielding preparations for dialkyltriazenes. The classic diazotization and amine coupling method, when optimized, can provide excellent yields. For instance, the reaction of dry arenediazonium o-benzenedisulfonimides with secondary amines can achieve yields greater than 90% for 1-aryl-3,3-dialkyltriazenes researchgate.netthieme-connect.com. Similarly, an efficient and green route using methyl nitrite (B80452) for the synthesis of 1,3-dimethyl-1,2,3-triazene has reported a yield of 96% scirp.org.

Research has also explored the use of specific reagents and conditions to enhance yields. For example, the synthesis of 1-aryl-3,3-dialkyltriazenes by coupling diazonium salts with dialkylamines has been reported with yields of 67% and 76% for specific derivatives lippertt.ch.

Synthetic Pathways Incorporating Specific Functionalization

The introduction of specific functional groups into triazene molecules is crucial for tailoring their properties and applications. Triazene synthesis can be adapted to incorporate various functionalities. For instance, synthetic pathways exist for creating triazenes with alkynyl or alkenyl substituents, which are otherwise difficult to access sci-hub.seepfl.ch.

Furthermore, triazene moieties can be incorporated into more complex molecular architectures. For example, a method has been developed for the synthesis of diazonium-functionalized oligo(phenylene vinylene)s where triazene linkages are used to anchor fluorous tags to conjugated molecules, allowing for subsequent cleavage to generate aryl diazonium compounds nih.gov.

Research has also focused on the cyclization of 1-(2-alkynylphenyl)-3,3-dialkyltriazenes to yield substituted cinnolines and isoindazoles. These cyclization reactions can be achieved under neutral conditions and offer convenient, high-yield pathways to these heterocyclic compounds, with yields often reported as exclusive or high nih.govacs.org.

Synthesis of Polymeric Systems Incorporating Triazene Moieties

Triazene units can be integrated into polymer backbones or side chains, imparting unique properties to the resulting materials.

Research has explored the synthesis of polymers containing s-triazine rings in the main chain, often achieving good yields titech.ac.jptandfonline.com. These polymers can be prepared through the polycondensation of s-triazine derivatives with various nucleophilic monomers, such as bisphenols, aromatic dithiols, and aromatic diamines titech.ac.jp. For example, aromatic polycyanurates and polythiocyanurates have been synthesized by the phase-transfer catalyzed or solution polycondensation of triazinedichlorides with bisphenols and aromatic dithiols, respectively titech.ac.jp.

Covalent triazine frameworks (CTFs) represent a class of organic polymer materials constructed from aromatic 1,3,5-triazine (B166579) rings. Their synthesis typically involves the cyclotrimerization of nitrile monomers, often under harsh conditions. However, recent strategies focus on rapid, microwave-assisted synthesis of highly crystalline CTFs using superacids as catalysts, achieving high yields and reducing reaction times researchgate.netchemistryviews.org.

Triazine-based unimolecular initiators have also been developed to mediate controlled radical polymerization of various monomers, yielding polymers with low dispersities and targeted molecular weights escholarship.org.

Table of Compound Names

Common Name/DescriptionChemical Name/Formula
This compoundC₄H₁₁N₃
1,3-DialkyltriazenesR₁N=NNR₂R₃
1,3-Diaryl-triazenesArN=NNArH
1-Aryl-3,3-dialkyltriazenesArN=NNR₂
TriazenesR₁N=NNR₂R₃
Covalent Triazine Frameworks (CTFs)Polymeric structures with triazine rings
Triazine-based polymersPolymers with triazine units in the backbone or side chains

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound (Et-N=N-NHEt) is typically achieved through the reaction of an ethyl diazonium ion (EtN₂⁺) with ethylamine (B1201723) (H₂NEt). The successful and efficient production of this compound in high yield and purity hinges on meticulous control over reaction conditions to ensure both chemo- and regioselectivity.

Chemo-selectivity in Triazene Formation

Chemo-selectivity in the context of this compound synthesis refers to the preferential formation of the desired triazene linkage over alternative, competing reaction pathways. This involves managing the reactivity of the key intermediates and reagents to favor the intended transformation.

Control over Nucleophilic Attack

The coupling reaction between the electrophilic ethyl diazonium ion and the nucleophilic ethylamine is fundamental to triazene formation. The nucleophilicity of ethylamine is strongly dependent on the pH of the reaction medium. Under acidic conditions (pH < 4), ethylamine exists predominantly in its protonated, non-nucleophilic form (EtNH₃⁺). This protonation significantly hinders the amine's ability to attack the diazonium species, leading to reduced reaction rates and low yields of this compound, typically below 30% [Smith, P. J., 1991]. Optimal coupling is observed in the pH range of 5 to 7, where a sufficient concentration of the free amine nucleophile (H₂NEt) is present, facilitating efficient attack on the diazonium ion. This pH window balances the need for a reactive amine with the stability of the diazonium intermediate [Domingos, R. J. G., & Basílio, J. M. T., 2004].

Minimizing Competing Decomposition Pathways

To suppress these decomposition pathways and enhance chemo-selectivity, precise temperature control is critical. Reactions are conventionally carried out at low temperatures, typically between 0 °C and 5 °C, to retard the rate of diazonium salt decomposition. Studies have demonstrated that conducting the synthesis at higher temperatures, such as 15-20 °C, results in a substantial decrease in yield and purity, with yields often dropping to 30-50% due to increased formation of decomposition byproducts [Smith, P. J., 1991]. Furthermore, elevated pH values (above 7-8) can also accelerate diazonium salt decomposition. Therefore, maintaining the reaction pH within the optimal range of 5-7 is crucial for both ensuring adequate amine nucleophilicity and preserving the integrity of the diazonium intermediate, thereby maximizing chemo-selectivity for triazene formation [Domingos, R. J. G., & Basílio, J. M. T., 2004].

Regioselectivity in this compound Assembly

Regioselectivity in chemical synthesis pertains to the preferential formation of one constitutional isomer over others. In the specific synthesis of this compound from ethyl diazonium ion and ethylamine, the regiochemical outcome is largely predetermined by the inherent structure of the reactants and the established reaction mechanism.

Inherent Regiochemistry of the Coupling Reaction

The formation of this compound (Et-N=N-NHEt) involves the electrophilic attack of the ethyl diazonium ion (EtN₂⁺) on the nucleophilic nitrogen atom of ethylamine (H₂NEt). This mechanism dictates that the ethyl group originating from the diazonium ion is specifically incorporated at the N1 position of the triazene core. Concurrently, the ethyl group and the hydrogen atom from the ethylamine molecule are incorporated at the N3 position. This direct coupling process ensures that the ethyl substituents are precisely located at the 1 and 3 positions of the triazene backbone, leading to the desired regiochemical arrangement without the formation of positional isomers under standard conditions.

Implications for Analogous Triazene Synthesis

While the synthesis of this compound exhibits inherent regiochemical control due to the nature of its precursors, the principles of regioselectivity become significantly more critical when synthesizing more complex or unsymmetrical triazenes. For instance, if a diazonium salt were to react with a diamine, controlling which of the available amine functionalities undergoes coupling would present a key regioselectivity challenge. Similarly, if a diazonium salt were derived from a molecule with multiple potential sites for diazotization, the selective formation of the correct diazonium isomer would be paramount for achieving the desired regiochemical product. In such scenarios, subtle electronic or steric differences between potential reaction sites, or the strategic use of protecting groups, may be employed to direct the reaction regioselectively. For analogues of this compound, a thorough understanding of these regiochemical control mechanisms is essential for successful synthetic outcomes.

Data Table: Impact of Reaction Parameters on Chemo-selectivity in this compound Synthesis

The following table illustrates the influence of key reaction parameters on the chemo-selectivity of this compound synthesis, based on general findings from optimization studies in triazene chemistry.

Parameter VariedConditionTypical Yield (%)Purity of this compound (%)Primary Selectivity Aspect Addressed
pH of CouplingAcidic (pH 2-3)15-3070-80Limited amine nucleophilicity due to protonation
pH of CouplingOptimal (pH 5-7)70-8590-95Balanced amine nucleophilicity and diazonium stability
pH of CouplingAlkaline (pH 8-9)40-6075-85Increased diazonium decomposition
TemperatureLow (0-5 °C)70-8590-95Minimized diazonium decomposition
TemperatureModerate (15-20 °C)30-5070-80Accelerated diazonium decomposition
Amine PurityPure Ethylamine (EtNH₂)70-8590-95Avoidance of side-product formation from impurities
Amine PurityImpure Ethylamine (with Diethylamine impurity)50-7080-90Formation of 1-ethyl-3,3-diethyltriazene as a byproduct

Note: The data presented in this table are representative of findings reported in general triazene synthesis literature and are illustrative of the impact of these parameters on selectivity. Specific quantitative values may vary based on exact experimental protocols and the precise nature of impurities. [Smith, P. J., 1991; Domingos, R. J. G., & Basílio, J. M. T., 2004]

Compound List:

this compound

Ethylamine

Ethyl diazonium ion

Ethanol (B145695)

1-ethyl-3,3-diethyltriazene

Mechanistic Elucidation of 1,3 Diethyltriazene Reactivity

Acid-Catalyzed Decomposition Mechanisms

Triazenes are generally stable in neutral or alkaline media but readily decompose in the presence of acids. This acid-catalyzed decomposition is a fundamental aspect of their chemistry, often exploited in synthetic organic chemistry.

Kinetic Studies of Acid-Catalyzed Decomposition

Kinetic studies have been conducted to elucidate the rates and mechanisms of acid-catalyzed triazene (B1217601) decomposition. For instance, the reaction of 1-aryl-3,3-diethyltriazines with β-naphthol in acidic solutions was monitored, yielding pseudo-first-order rate constants ajol.info. These investigations revealed that the decomposition rate is significantly influenced by the concentration of the acid catalyst. The reaction order with respect to the acid can be as high as second order, suggesting a complex interplay between the triazene, the acid, and potentially solvent molecules in the rate-determining step ajol.info. The observed rate constants (kobs) for the decomposition of 3,3-diethyl-1-phenyltriazine and its substituted derivatives were found to correlate with the acid concentration ajol.info.

Influence of Solvent and Acid Strength on Reaction Rates

The chemical environment, particularly the solvent and the strength of the acid, plays a critical role in modulating the rates of acid-catalyzed triazene decomposition. Studies comparing benzene (B151609) and ethanol (B145695) as solvents for the decomposition of 1-aryl-3,3-diethyltriazines indicated that reaction rates were generally higher in benzene than in ethanol, suggesting that solvent properties, such as donor character, can influence the reaction kinetics ajol.inforsc.org. The strength of the acid catalyst is also a key factor; stronger acids or higher concentrations of acids typically lead to accelerated decomposition ajol.info. For example, the use of various acids with differing strengths, such as acetic acid, formic acid, and chloroacetic acid, demonstrated a clear dependence of the observed rate constants on acid strength ajol.info.

Photolytic Decomposition of 1,3-Diethyltriazene Systems

In addition to acid catalysis, triazenes can undergo decomposition when exposed to light, particularly in the UV region. This photolytic pathway offers a method for generating reactive species under milder conditions compared to thermal decomposition.

Photochemical Pathways and Quantum Yields of Photolysis

The photolysis of triazenes often involves the elimination of nitrogen gas (N₂), which can proceed via radical or ionic pathways depending on the specific structure and irradiation conditions lippertt.chontosight.ai. Studies on triazene polymers have reported quantum yields (Φ) for photolysis, which represent the number of molecules decomposed per photon absorbed lippertt.chwikipedia.org. For a triazene polymer, a quantum yield of 0.26% was determined, indicating the efficiency of the photochemical process in breaking down the chromophoric triazene units lippertt.ch. The photodecomposition of 1-aryl-3,3-diethyltriazene compounds has been observed to follow a one-step mechanism researchgate.netlippertt.ch. The intensity and duration of UV irradiation are critical parameters that influence the generation of reactive species like diazonium ions and can compete with other photolytic pathways, such as radical formation nih.gov.

Role of Aromatic Substituents on Photodecomposition

When triazenes incorporate aromatic substituents, the electronic nature of these substituents can significantly influence their photolytic behavior. Research has shown that electron-donating groups on the aromatic ring enhance the photosensitivity of triazene compounds, leading to increased decomposition rates upon UV irradiation nih.govlippertt.ch. Conversely, electron-withdrawing substituents tend to stabilize the triazene moiety, resulting in a higher resistance to photolytic decomposition nih.govlippertt.ch. For example, studies on substituted 1-phenyl-3,3-diethyltriazenes indicated that p-methyl and p-methoxy substituents led to higher yields of azo-adducts, whereas electron-withdrawing groups like m-OCH₃ and p-Br reduced these yields nih.gov. Triazenes with strongly electron-withdrawing substituents, such as p-nitro or p-CF₃, often failed to undergo the desired photodecomposition pathways, highlighting the pronounced effect of electronic factors on photolability nih.gov.

Radical Intermediates in Photolytic Processesacs.orglookchem.com

The photolysis of triazene compounds, including this compound, typically proceeds via a radical pathway, involving the elimination of molecular nitrogen (N₂). Studies on substituted 1-phenyl-3,3-diethyl-triazenes have shown that electron-withdrawing substituents on the phenyl ring can decrease the quantum yield of photolysis and the rate constant of decomposition researchgate.netresearchgate.netlippertt.ch. The photodecomposition mechanism is generally consistent with radical decomposition researchgate.netresearchgate.netlippertt.ch. In some cases, such as with 1-(4-nitrophenyl)-3,3-diethyl-triazene, an autocatalytic acceleration of photolysis has been observed, potentially involving the photoreduction of the nitro group, leading to the generation of solvent radicals that can further decompose the starting material researchgate.netresearchgate.netlippertt.ch. These photolytic processes can generate various radical species, which then undergo recombination, hydrogen abstraction from the solvent, or other radical reactions researchgate.netresearchgate.netlippertt.ch.

Thermolytic Decomposition Processes

Thermolysis of triazene compounds involves their decomposition upon heating. This process can follow different pathways depending on the specific structure of the triazene and the reaction conditions. For many triazenes, thermal decomposition is initiated at temperatures above approximately 200°C lippertt.ch. The decomposition often involves the release of nitrogen gas and the formation of reactive radical intermediates.

Thermal Degradation Pathways of Triazene Compoundsosti.govacs.orgresearchgate.net

The thermal degradation of triazene compounds can be complex, often proceeding through multiple stages. For triazene polymers, thermolysis at higher temperatures (220-300°C) leads to decomposition, with identified products suggesting a radical pathway lippertt.ch. During this process, initial radical combination reactions and grafting can lead to the formation of a polymer network, which may subsequently break down into smaller fragments upon further heating lippertt.ch. The specific degradation pathways are influenced by the substituents on the triazene core. For example, studies on energetic 1,3,5-triazines have shown that the presence of different energetic functionalities (azido, trinitroethyl, and nitramino groups) influences the decomposition pathways and kinetics acs.org. In general, triazenes are considered to be relatively stable compared to their corresponding diazonium salts, with many triazenes not decomposing below 200°C cardiff.ac.uk. However, some triazenes can exhibit degradation exotherms below this temperature cardiff.ac.uk.

Activation Energies of Thermal Decompositionosti.gov

Table 1: Representative Activation Energies for Triazine Decomposition

Compound Class / Specific ExampleDecomposition StageActivation Energy (kJ/mol)Reference
Energetic 1,3,5-TriazinesFirst step122–141 acs.org
Energetic 1,3,5-TriazinesSecond step112–126 acs.org

Note: Data for this compound specifically is not detailed in the provided sources; values are representative of related triazine compounds.

Reactivity Towards Specific Reagents and Reaction Types

This compound exhibits reactivity characteristic of the triazene functional group, undergoing transformations with various reagents. Its utility in synthesis is demonstrated through specific reaction types.

Reactions with Trimethylsilyl (B98337) Halides for Aryl Halide Formationosti.govmdpi.comacs.org

A notable reaction of 1-aryl-3,3-dialkyltriazenes, including derivatives related to this compound, involves their treatment with trimethylsilyl halides (such as trimethylsilyl iodide or bromide) to yield aryl halides osti.govmdpi.comacs.org. This reaction typically proceeds rapidly and quantitatively in solvents like acetonitrile (B52724) at moderate temperatures (e.g., 60°C), with the evolution of nitrogen gas osti.govmdpi.comacs.org. The high reactivity is attributed to the strong electrophilicity of trimethylsilyl halides and the affinity of the trimethylsilyl group for nitrogen osti.gov. The reaction rate can be influenced by the nature of the halide ion, with iodide generally reacting faster than bromide osti.gov. This method is particularly useful for the preparation of aromatic radiohalide compounds when using radioactive isotopes of bromine or iodine, making it valuable for radiopharmaceutical synthesis osti.gov.

Table 2: Reaction of 1-Aryl-3,3-diethyltriazenes with Trimethylsilyl Halides

ReactantsReagentSolventTemperature (°C)ProductsKey ObservationsReference
1-Aryl-3,3-diethyltriazenesTrimethylsilyl halides (TMS-X)Acetonitrile60Aryl halidesRapid and quantitative evolution of nitrogen; reaction rate dependent on halide ion (I⁻ > Br⁻); TMS-Cl with NaI or LiBr generates TMS-I or TMS-Br in situ. osti.govmdpi.com
1-Aryl-3,3-dialkyltriazenesTrimethylsilyl iodide (TMS-I)Acetonitrile60Aryl iodidesCleavage of ether or ester functional groups can occur under these conditions. umich.edu
1-(4'-nitrophenyl)-3,3-diethyltriazeneIodine (I₂)Various organic solvents80-100Aryl iodidesMild conditions, high yields, functional group tolerance; reaction accelerated by iodine. umich.edu

Compound List:

this compound

1-Aryl-3,3-dialkyltriazenes

1-Aryl-3,3-diethyltriazenes

1-(4-nitrophenyl)-3,3-diethyl-triazene

Trimethylsilyl halides

Trimethylsilyl iodide

Trimethylsilyl bromide

Trimethylsilyl chloride

Aryl halides

Aryl iodides

Aromatic radiohalide compounds

1,3,5-Triazines

Energetic 1,3,5-Triazines

1-phenyl-3,3-diethyl-triazenes

Advanced Spectroscopic and Analytical Characterization of 1,3 Diethyltriazene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure, dynamics, and electronic environment of molecules. For 1,3-Diethyltriazene, NMR studies have been instrumental in exploring internal molecular motions and the influence of its surroundings.

Hindered Rotation Studies via Dynamic NMR

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying processes that occur on the NMR timescale, such as the rotation around single bonds. In triazenes, the C-N bond connecting the triazine ring to exocyclic amino groups can exhibit restricted rotation due to partial double bond character or steric hindrance tandfonline.comresearchgate.netias.ac.in. While specific DNMR studies on this compound itself are not extensively detailed in the provided search results, general studies on triazenes indicate that such hindered rotation can lead to distinct rotamers observable at low temperatures researchgate.netcdnsciencepub.comunibas.itpsu.edu. These rotamers arise from different spatial arrangements of substituents, and their interconversion rates can be measured by analyzing the temperature-dependent changes in NMR spectral line shapes ias.ac.inunibas.itucl.ac.uk. The activation energies for these processes, typically in the range of 4.5 to 23 kcal/mol, provide insights into the rotational barriers unibas.it. For related triazine systems, barriers to rotation around C-N bonds have been reported in the range of 12.1 to 15.6 kcal/mol researchgate.net.

Conformational Analysis using NMR

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) and analysis of coupling constants, is vital for determining the preferred conformations of molecules nih.govresearchgate.netnih.gov. For triazenes, conformational analysis can reveal the spatial arrangement of the ethyl groups relative to the triazene (B1217601) core. The complexity of NMR spectra can arise from the presence of multiple rotamers due to hindered rotation, as observed in various triazine derivatives researchgate.netnih.govtdx.cat. These studies often involve variable-temperature NMR experiments to resolve signals from different conformers and to study their interconversion, thereby mapping out the conformational landscape unibas.itucl.ac.uknih.govresearchgate.nettdx.cat. The identification of specific rotamers and the determination of their populations can be achieved by analyzing chemical shifts and splitting patterns, often supported by computational methods researchgate.net.

Solvent Effects in NMR Spectroscopy of Triazenes

Solvent polarity and specific interactions, such as hydrogen bonding, can significantly influence the NMR spectra of triazenes, affecting chemical shifts, line widths, and the observed conformational equilibria tdx.catnih.govnih.govuomustansiriyah.edu.iq. For instance, changes in solvent dielectric constant can alter the rotational barriers around the triazine-N bond, as polar solvents may stabilize charged intermediates or transition states more effectively nih.gov. Studies on related triazine compounds have shown that solvents like CDCl₃ can lead to less complex spectra compared to mixtures containing protic solvents like D₂O, which can promote hydrogen bonding and potentially influence conformational exchange tdx.cat. The choice of solvent is therefore critical for obtaining interpretable NMR data and for understanding the influence of the microenvironment on molecular dynamics tdx.catnih.govuomustansiriyah.edu.iq. For example, the presence of TFA (trifluoroacetic acid) has been used to enhance solubility and potentially influence protonation states, which in turn can affect spectral features tdx.catnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and conjugated systems. This technique is valuable for characterizing chromophores and monitoring chemical processes.

Electronic Transition Energies and Absorption Characteristics

UV-Vis spectroscopy reveals the electronic transitions of a molecule, typically π → π* and n → π* transitions, which are influenced by the extent of conjugation and the presence of heteroatoms uomustansiriyah.edu.iqsci-hub.sebspublications.netmsu.edulibretexts.orgwilliams.eduutoronto.calibretexts.org. For triazenes, the N=N and C-N=N moieties contribute to the electronic system. While specific UV-Vis data for this compound is not explicitly provided in the search results, general triazene compounds exhibit absorption bands in the UV region due to these electronic transitions nih.govlibretexts.orgprocess-insights.comprocess-insights.comunige.chnih.govresearchgate.net. The absorption characteristics, such as the wavelength of maximum absorption (λmax) and molar absorptivity (ε), are sensitive to the molecular structure and the electronic environment uomustansiriyah.edu.iqsci-hub.semsu.eduutoronto.ca. Increased conjugation typically leads to a bathochromic shift (longer wavelength absorption) and hyperchromic effect (increased absorbance) utoronto.ca.

Monitoring of Photodecomposition and Reaction Kinetics

UV-Vis spectroscopy is a versatile tool for monitoring the progress of chemical reactions and the stability of compounds under irradiation sci-hub.sethermofisher.comleidenuniv.nloecd.orgthermofisher.com. By tracking the decrease in absorbance of a reactant or the increase in absorbance of a product over time at a specific wavelength, reaction kinetics can be determined thermofisher.comleidenuniv.nlthermofisher.com. For triazenes, UV-Vis spectroscopy can be employed to study their photodecomposition pathways or their involvement in other light-induced reactions tandfonline.comcapes.gov.br. The absorption of UV light can lead to electronic excitation, potentially initiating degradation or transformation processes researchgate.netoecd.org. Monitoring these spectral changes allows for the quantification of reaction rates and the elucidation of reaction mechanisms thermofisher.comleidenuniv.nlthermofisher.com.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the molecular structure and bonding of chemical compounds by analyzing the absorption or scattering of infrared radiation. These methods are sensitive to the vibrational modes of molecules, which are directly related to the types of bonds present and their environment.

Analysis of N=N Stretching Frequencies and Substituent Effects

The N=N stretching vibration is a key characteristic absorption in the IR and Raman spectra of triazenes. For triazene compounds, the N=N stretching frequency typically appears in the fingerprint region of the IR spectrum, often influenced by the electronic nature and steric bulk of the substituents attached to the nitrogen atoms. While specific experimental data for the N=N stretching frequency of this compound from the conducted searches was not explicitly detailed, general trends in triazene chemistry suggest that the presence of alkyl groups, such as ethyl groups in this compound, would influence this vibration. Substituent effects, including inductive effects and potential steric interactions, can lead to shifts in the characteristic N=N stretching frequency compared to unsubstituted or differently substituted triazenes. Research on related triazene polymers indicates that the triazeno group itself exhibits a π-π transition in the UV spectrum, suggesting a degree of unsaturation and specific vibrational modes associated with the N=N bond psi.ch.

Spectroscopic TechniqueCharacteristic BondExpected Frequency Range (cm⁻¹)Potential Substituent Effects (General)
Infrared (IR)N=N stretch~1300-1500Electron-donating/withdrawing groups, steric hindrance
RamanN=N stretch~1300-1500Polarizability changes due to substituents

Probing Structural Changes During Photoreactions

Vibrational spectroscopy can be a powerful tool for monitoring structural transformations that occur during photochemical reactions, such as photolysis. By acquiring IR or Raman spectra of a sample before, during, and after irradiation, changes in characteristic vibrational bands can reveal the formation of new species or the disappearance of reactants. For triazenes, photochemical decomposition often involves the cleavage of N-N or N-C bonds, leading to the formation of different molecular fragments. Studies on triazene-containing polymers have shown that these materials decompose upon laser irradiation, with gaseous products being ejected, indicating significant structural changes driven by photochemical processes psi.chpsi.ch. While specific spectroscopic monitoring of this compound's photoreactions was not detailed in the searches, the general principle involves observing shifts, new peak appearances, or peak disappearances corresponding to the altered molecular structure.

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and for elucidating its structure through fragmentation patterns. It is also crucial for identifying decomposition products and gaining insights into reaction mechanisms.

Characterization of Decomposition Products

Mass spectrometry can identify the molecular ions of decomposition products and their fragment ions, providing a fingerprint that aids in structural elucidation. For this compound, understanding its decomposition pathways would involve analyzing the mass spectrum to identify the fragments generated. Studies on triazene-containing polymers indicate the formation of gaseous decomposition products upon irradiation psi.ch. Although specific mass spectral data and identified decomposition products for this compound were not found in the provided search results, typical fragmentation might involve cleavage of the ethyl groups or the triazene backbone, yielding ions corresponding to these fragments. The analysis of these fragments can help in proposing reaction mechanisms for its decomposition.

TechniqueInformation ObtainedRelevance to this compound Decomposition
Electron Ionization (EI)Molecular ion, fragmentation pattern, elemental compositionIdentification of fragments and molecular weight
Chemical Ionization (CI)Protonated molecular ion, softer fragmentationConfirmation of molecular weight, reduced fragmentation
Electrospray Ionization (ESI)Adduct ions, often used for polar/labile compoundsMay be useful for charged decomposition intermediates

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for separating mixtures and assessing the purity of chemical compounds. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

For this compound, chromatographic methods would be employed to isolate it from reaction mixtures and to quantify its purity. A general purification method involving chromatography using a 35% (v/v) ethyl acetate-petroleum ether mixture has been mentioned in the context of related syntheses lucp.net. HPLC, typically using reversed-phase columns, or GC, often with capillary columns, could be used to achieve separation. Purity is generally assessed by the presence of a single, sharp peak in the chromatogram, with quantification often expressed as a percentage of the total integrated peak area.

Chromatographic TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasPrimary Application for this compound
HPLCC18, C8 (Reversed-phase)Acetonitrile (B52724)/Water, Methanol/Water mixturesSeparation and purity assessment of less volatile compounds
GCNon-polar, Polar capillary columnsHelium, Nitrogen, HydrogenSeparation and purity assessment of volatile compounds

Theoretical and Computational Investigations of 1,3 Diethyltriazene Systems

Role of Computational Chemistry in Predicting Reactivity and Design

Computational chemistry serves as an indispensable tool in modern chemical research, offering profound insights into the behavior of molecules and guiding the rational design of new chemical entities. For systems like 1,3-Diethyltriazene, computational methods are pivotal in predicting its reactivity, understanding its mechanistic pathways, and informing structural modifications for specific applications. By employing quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can elucidate molecular properties that are otherwise challenging to determine experimentally.

Predicting Reactivity

The prediction of chemical reactivity is a cornerstone of computational chemistry's contribution. Through sophisticated theoretical models, scientists can simulate molecular interactions and transformations, thereby forecasting how a compound like this compound might behave under various conditions.

Reaction Mechanisms and Pathways: DFT calculations are widely utilized to map out reaction mechanisms, identifying transition states, intermediates, and energy barriers. This allows for the prediction of reaction rates and feasibility. For instance, studies on related triazine derivatives have employed DFT to analyze cycloaddition reactions, detailing the step-by-step processes and predicting stereoselectivity. Such analyses help in understanding the intrinsic reactivity of the triazene (B1217601) core and the influence of its substituents.

Electronic Structure and Stability: The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical indicators of reactivity. The HOMO-LUMO gap, in particular, provides insights into a molecule's electronic excitation potential and its susceptibility to electrophilic or nucleophilic attack. Computational methods can also predict bond dissociation energies (BDEs), which are crucial for assessing thermal stability and identifying potential decomposition pathways. For energetic materials, heats of formation (HOF) are calculated to predict energy release upon decomposition.

Active Site Identification: Computational studies can pinpoint the most reactive sites within a molecule. For example, in the context of adsorption or corrosion inhibition, DFT has been used to identify active sites on triazine rings and aromatic substituents that interact with surfaces. This understanding of localized electron density and reactivity indices is vital for predicting how this compound might interact with its environment.

Guiding Molecular Design

The predictive power of computational chemistry directly translates into its role in molecular design, enabling scientists to tailor molecular structures for desired properties and functionalities.

Tuning Electronic and Optical Properties: By systematically altering substituents or modifying the core structure, computational chemistry can predict the resulting changes in electronic and optical properties. For example, in the design of materials for organic solar cells, DFT and TD-DFT have been used to tune frontier molecular orbitals and predict absorption spectra, guiding the selection of molecular architectures for enhanced light harvesting.

Optimizing Performance: For applications such as energetic materials, computational predictions of properties like heat of formation, density, detonation velocity, and pressure are used to screen and design compounds with optimal performance characteristics. Similarly, understanding the factors influencing stability through BDE calculations aids in designing molecules with improved thermal resilience.

Structure-Activity Relationships (SAR): Computational analysis helps establish correlations between molecular structure and observed activity or properties. By calculating parameters like dipole moments, which influence intermolecular interactions, researchers can guide the design of molecules with specific solubility or binding affinities. Studies on triazine derivatives have shown how modifications can lead to improved inhibition efficiencies in corrosion studies or enhanced biological activities. Furthermore, computational predictions of steric effects can guide the design of molecules with specific, selective reactivity, as seen in studies of bioorthogonal chemistries.

The application of computational chemistry to triazene systems, including those related to this compound, allows for a deeper understanding of their inherent reactivity and provides a rational basis for designing new derivatives with tailored properties.

Applications of 1,3 Diethyltriazene in Modern Synthetic Organic Chemistry

1,3-Diethyltriazene as a Versatile Synthetic Building Block

The utility of this compound and related aryl triazenes as versatile building blocks in organic synthesis is well-established. researchgate.netrsc.org These compounds are readily prepared from arylamines and can be transformed into diazonium salts under acidic conditions. researchgate.netrsc.org This reactivity makes them valuable precursors for a wide range of chemical modifications.

Their versatility extends to their role as both an aryl source and a directing group in numerous chemical reactions. researchgate.net This dual functionality allows for their participation in various cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The stability and ease of handling of aryl triazenes, compared to the often unstable and potentially explosive nature of diazonium salts, further enhance their appeal as foundational molecules in the synthesis of more complex structures. rsc.org

Utility as a Precursor in Diverse Organic Transformations

Aryl triazenes serve as precursors in a multitude of organic reactions, primarily due to their ability to generate highly reactive intermediates. rsc.org

A key aspect of the reactivity of aryl triazenes is their capacity to act as precursors for the generation of aryl cations and radicals. rsc.org This property is particularly useful in reactions where the direct use of diazonium salts is problematic due to their instability. rsc.org For instance, aryl triazenes have been successfully employed as a source of aryl radicals for the C-H functionalization of heteroarenes, leading to the formation of heterobiaryls. researchgate.net These reactions can often be carried out under mild conditions, such as at ambient temperature and open to the atmosphere. researchgate.net

The triazene (B1217601) group can function as a removable directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orgnih.gov This strategy allows for the selective activation of otherwise unreactive C-H bonds, enabling the introduction of new functional groups at specific positions on an aromatic ring.

A notable example is the rhodium(III)-catalyzed ortho-selective olefination of arenes. nih.gov In this process, the triazene group directs the rhodium catalyst to a nearby C-H bond, facilitating its cleavage and subsequent reaction with an alkene. This method is valued for its ability to overcome a common limitation in C-H activation chemistry by allowing for the facile removal of the directing group post-functionalization, thereby increasing the structural diversity of the products. nih.gov

CatalystDirecting GroupTransformationKey Feature
Rhodium(III)Triazeneortho-selective olefination of arenesRemovable directing group, enhancing product diversity. nih.gov
Rhodium(III)1,3,5-Triazine (B166579)C2-selective C-H alkylation of indolesHigh site selectivity and product yields. rsc.org

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The ability of aryl triazenes to act as arylating agents is particularly evident in their application in cross-coupling reactions and the synthesis of sulfur-containing compounds.

Aryl triazenes have been successfully employed as electrophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. beilstein-journals.orgnih.gov This allows for the formation of biaryl compounds, which are important structural motifs in many pharmaceuticals and advanced materials. nih.gov In these reactions, 1-aryltriazenes couple with arylboronic acids in the presence of a palladium catalyst. beilstein-journals.orgnih.gov

One of the advantages of using aryl triazenes in these transformations is their potential for enhanced chemoselectivity over traditional aryl halides. nih.gov Furthermore, the development of recyclable polymer-supported palladium catalysts has made these reactions more sustainable and economically viable. beilstein-journals.orgnih.gov

ReactionCoupling PartnersCatalyst SystemProduct
Suzuki-Miyaura1-Aryltriazenes and Arylboronic acidsRecyclable polymer-supported Pd-NHC complexBiaryls beilstein-journals.orgnih.gov

Aryl triazenes have proven to be effective starting materials for the synthesis of sulfonamides and sulfonyl hydrazines, using sulfur dioxide as the sulfonyl source. rsc.org This transformation offers a direct route to these important functional groups, which are prevalent in many biologically active molecules, including sulfa drugs. rsc.org

The reaction outcome can be selectively controlled by the choice of catalyst. In the presence of a catalytic amount of boron trifluoride etherate (BF₃·OEt₂), 1-aryl-triazenes are converted into sulfonyl hydrazines in good to excellent yields. rsc.org Conversely, when copper(II) chloride (CuCl₂) is used as the catalyst, the corresponding sulfonamides are produced. rsc.org More recently, a photo-induced copper-catalyzed method has been developed for the divergent synthesis of aryl sulfonamides and diaryl sulfones from aryltriazenes, further highlighting their versatility. rsc.org

Starting MaterialReagentCatalystProduct
1-Aryl-triazenesSulfur dioxideBF₃·OEt₂ (catalytic)Sulfonyl hydrazines rsc.org
1-Aryl-triazenesSulfur dioxideCuCl₂Sulfonamides rsc.org
AryltriazenesDABSOCuI (photocatalyst)Aryl sulfonamides rsc.org
AryltriazenesDABSOCu(NO₃)₂ (photocatalyst)Diaryl sulfones rsc.org

Integration into Polymer Chemistry and Materials Science

The incorporation of the this compound moiety into polymer backbones or as pendant groups can impart photosensitive properties to the resulting materials. This has led to the development of specialized polymers with applications in advanced materials science.

Design and Synthesis of Triazeno-Group Containing Photopolymers

The synthesis of photopolymers containing the triazeno group, including derivatives of this compound, is driven by the group's facile photochemical cleavage, which releases nitrogen gas. This property is advantageous for creating photosensitive and photodegradable materials. Research has focused on 1-aryl-3,3-dialkyltriazenes, with the diethyl derivative being a prominent example. The photolytic decomposition of substituted 1-phenyl-3,3-diethyl-triazenes has been studied under various light sources, including XeCl* excimer lasers (308 nm) and xenon lamps. lippertt.ch

Studies have shown that the photolysis of these compounds proceeds through a radical decomposition mechanism. lippertt.ch The efficiency of this decomposition, measured by the quantum yield, is influenced by substituents on the aryl ring. Electron-withdrawing groups in the para position of the phenyl ring have been found to decrease both the quantum yield of photolysis and the apparent first-order rate constant of decomposition. lippertt.ch

One approach to creating such photopolymers involves incorporating the triazeno group into the side chains of existing polymers. For instance, a poly(methyl methacrylate) (PMMA) copolymer has been synthesized to contain 0.3 mol% of triazene side chains. This modification sensitizes the polymer for ablation at wavelengths where the parent polymer does not absorb, such as 308 nm. lippertt.ch Another strategy involves the synthesis of polymers where the triazene group is an integral part of the polymer backbone, created through polycondensation reactions. lippertt.ch

Parameter Observation for 1-phenyl-3,3-diethyl-triazenes Reference
Photolysis MechanismRadical decomposition lippertt.ch
Effect of Electron-Withdrawing SubstituentsDecrease in quantum yield and rate of decomposition lippertt.ch
Polymer Incorporation Strategy 1As side chains in a copolymer (e.g., PMMA) lippertt.ch
Polymer Incorporation Strategy 2As part of the main chain via polycondensation lippertt.ch

Role in the Construction of Novel Ring Systems and Oligomers

While the photochemical applications of this compound in polymer science are documented, its role as a building block in the construction of novel ring systems and defined oligomers is a more specialized and less extensively reported area of research. The reactivity of the triazene group can, in principle, be harnessed for various synthetic transformations.

The synthesis of sequence-specific oligomers has been demonstrated using a 1-aryl-3-propyl-3-(benzyl-supported) triazene moiety as a linker to a solid support. This linkage is formed by the reaction of an arenediazonium salt with a propylamino-modified resin. researchgate.net Although this example uses a propyl derivative, it illustrates the potential of the triazene linkage in solid-phase synthesis for the construction of defined oligomeric structures. The stability of the triazene group under certain conditions and its selective cleavage under others could be exploited for the synthesis of complex molecules.

Further research is needed to fully explore the utility of this compound in the broader context of synthetic organic chemistry for the creation of new heterocyclic systems and functional oligomers. The existing literature primarily focuses on its application in materials science due to its favorable photochemical properties.

Q & A

What are the established synthetic routes for 1,3-Diethyltriazene, and how do reaction conditions influence yield?

Level: Basic
Answer:
The synthesis of this compound typically involves alkylation reactions of triazene precursors with ethylating agents. A common approach employs nucleophilic substitution under controlled pH and temperature to avoid side reactions. For instance, FeCl₃·6H₂O has been reported as an effective Lewis acid catalyst for analogous triazene derivatives, improving reaction efficiency by stabilizing intermediates . Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), stoichiometric ratios of reactants, and reaction time. Yield optimization often requires iterative adjustments to these parameters, with yields ranging from 40–70% depending on purity of reagents and exclusion of moisture .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound derivatives?

Level: Advanced
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the ethyl group positions and triazene backbone. For example, ¹H NMR can distinguish between N-bound ethyl groups (δ ~3.2–3.5 ppm) and C-bound alkyl chains. High-Resolution Mass Spectrometry (HRMS) validates molecular formula, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts. Recent studies highlight the use of X-ray crystallography for unambiguous structural determination in crystalline derivatives, though this requires high-purity samples .

What statistical methods are recommended for optimizing synthesis parameters of this compound?

Level: Advanced
Answer:
Response Surface Methodology (RSM) and Design of Experiments (DoE) are robust for multi-variable optimization. For instance, a Central Composite Design (CCD) can model non-linear relationships between variables like catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and reaction time (4–12 hours). ANOVA analysis identifies significant factors (e.g., FeCl₃ concentration has a p-value <0.05 in triazene synthesis) . Contradictions in literature data (e.g., conflicting yield reports) can be resolved by meta-analysis of variance (ANOVA) across studies, prioritizing experiments with controlled variables .

How do solvent polarity and Brønsted/Lewis acids influence the stability of this compound?

Level: Advanced
Answer:
this compound is sensitive to hydrolysis, particularly in protic solvents (e.g., water, alcohols). Stability studies in aprotic solvents (e.g., THF, DMF) show extended half-lives (>72 hours at 25°C). Lewis acids like FeCl₃ enhance stability by coordinating with the triazene nitrogen, whereas Brønsted acids (e.g., HCl) accelerate degradation via protonation of the triazene group. Accelerated stability testing under varied pH (2–10) and temperature (25–60°C) can model degradation kinetics using Arrhenius equations .

What mechanistic insights explain the role of this compound in polymer functionalization?

Level: Advanced
Answer:
In polymer chemistry, this compound acts as a protecting group for amines during side-chain functionalization. Its cleavage under mild acidic conditions (e.g., HCl/EtOH) regenerates free amines without damaging the polymer backbone. Mechanistic studies using FT-IR and GPC reveal that triazene groups suppress side reactions (e.g., crosslinking) during radical polymerization. Computational modeling (DFT) further supports its role in stabilizing transition states during copolymerization .

How should researchers address discrepancies in reported toxicity profiles of this compound?

Level: Advanced
Answer:
Contradictions in toxicity data often arise from differences in assay conditions (e.g., cell lines, exposure times). A systematic review of LD₅₀ values (e.g., rodent models vs. in vitro assays) with standardized OECD guidelines is recommended. Ames tests for mutagenicity and ROS (Reactive Oxygen Species) assays can clarify genotoxic risks. Recent studies suggest metabolite profiling (LC-MS/MS) to identify degradation products responsible for observed toxicity .

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways by analyzing transition states and activation energies. Software like Gaussian or ORCA models nucleophilic attack sites on the triazene group. Molecular Dynamics (MD) simulations assess solvent effects on reaction kinetics. For example, solvation free energy calculations in polar solvents correlate with experimental rate constants .

How can researchers ensure reproducibility in synthesizing this compound derivatives?

Level: Basic
Answer:
Reproducibility requires strict adherence to protocols for reagent purity (≥99%), anhydrous conditions, and inert atmospheres (N₂/Ar). Detailed reporting of NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and calibration standards (e.g., TMS) is critical. Collaborative inter-laboratory studies using shared batches of starting materials can identify hidden variables (e.g., trace metal contaminants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.